1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a sulfonamide group, and a trifluoromethyl-substituted pyridine, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share structural similarities and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have diverse pharmacological effects and are used in similar research applications.
Coumarin heterocycles: These compounds are known for their valuable biological and pharmaceutical properties.
Uniqueness
1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18F3N5O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H18F3N5O2S/c1-9-14(10(2)22(3)20-9)26(24,25)21-12-7-23(8-12)13-6-11(4-5-19-13)15(16,17)18/h4-6,12,21H,7-8H2,1-3H3 |
InChI Key |
RTBBGIJUMJFXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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